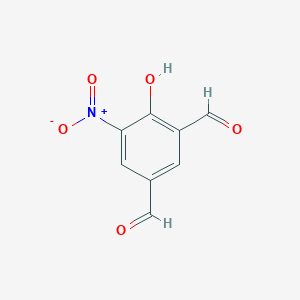

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-HNBD involves the addition of 5-formyl-2-hydroxybenzaldehyde to a mixture of nitric acid and concentrated sulfuric acid at -5 °C . The reaction mixture is stirred for 1 hour and then poured onto crushed ice .

Molecular Structure Analysis

The molecular formula of 4-HNBD is C8H5NO5 . Its InChI Code is 1S/C8H5NO5/c10-3-5-1-6 (4-11)8 (12)7 (2-5)9 (13)14/h1-4,12H and the InChI key is IQVHZPYPLGQYPC-UHFFFAOYSA-N .

Chemical Reactions Analysis

4-HNBD has been used in a variety of chemical reactions. For instance, it has been used in hydroformylation reactions, where its nitro group may facilitate the formation of complex aldehydes. It could also be applicable in catalysis, particularly in aldol-type reactions. Furthermore, it could be involved in similar reduction processes or serve as a precursor in photocatalytic reactions.

Physical And Chemical Properties Analysis

4-HNBD is a powder at room temperature . Its molecular weight is 195.13 .

Scientific Research Applications

Hydroformylation and Hydrogenation Reactions

Research by Takesada and Wakamatsu (1970) on the hydroformylation of nitroalkenes with rhodium carbonyl revealed that 4-nitrostyrene yields isomeric (4-nitrophenyl)-propionaldehydes at a high efficiency. This study indicates the potential use of 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde in similar hydroformylation reactions, where its nitro group may facilitate the formation of complex aldehydes (Takesada & Wakamatsu, 1970).

Catalytic Applications

A study by Adhikary, Biswas, and Nag (1987) showed that dinuclear copper(II) complexes can mediate regioselective aldol-type condensation of related compounds like 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde. This suggests that 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde could be similarly applicable in catalysis, particularly in aldol-type reactions (Adhikary, Biswas, & Nag, 1987).

Biodegradation Studies

The biodegradation of nitrobenzene compounds, as studied by Haigler and Spain (1993), is another area of interest. Their research on Pseudomonas sp. strain 4NT, which can degrade 4-nitrotoluene, suggests potential biodegradation pathways for similar compounds like 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (Haigler & Spain, 1993).

Photocatalytic Applications

Research by Flores et al. (2007) on the photocatalytic reduction of nitrobenzene over titanium dioxide indicates potential photocatalytic applications for 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde. This compound could be involved in similar reduction processes or serve as a precursor in photocatalytic reactions (Flores et al., 2007).

Environmental Remediation

Carlos et al. (2008) explored the degradation of nitrobenzene using Fenton's reagent, leading to a variety of phenolic products. This study suggests a potential application of 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde in environmental remediation, particularly in processes involving the degradation of aromatic nitro compounds (Carlos et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to interact with proteins and enzymes, which suggests that it may have multiple targets depending on the specific biochemical context.

Mode of Action

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a synthetic aromatic compound that is commonly used in scientific research. It has been used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent label, and as a chromogenic agent. Its nitro group may facilitate the formation of complex aldehydes.

Biochemical Pathways

It has been suggested that it could be involved in hydroformylation reactions, aldol-type reactions, and photocatalytic reactions.

Result of Action

It has been suggested that it could be involved in the degradation of aromatic nitro compounds.

Action Environment

It is known that it has unique properties in aqueous solutions.

properties

IUPAC Name |

4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-6(4-11)8(12)7(2-5)9(13)14/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVHZPYPLGQYPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-Fluoro-2-nitroanilino}-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376688.png)

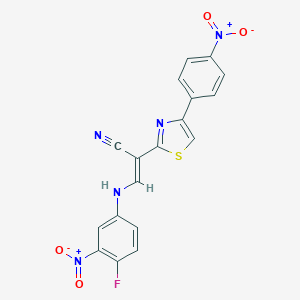

![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376689.png)

![6-Amino-4-(4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B376691.png)

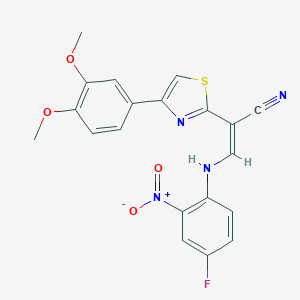

![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376692.png)

![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B376695.png)

![(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid](/img/structure/B376697.png)

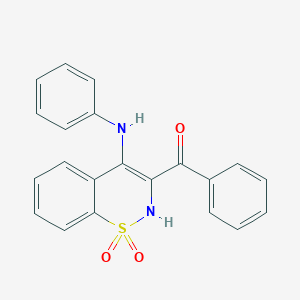

methanone](/img/structure/B376698.png)

![2-[4-hydroxy-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B376704.png)

![4-[(3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376705.png)

![Methyl 5-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B376709.png)